![molecular formula C12H15IO4 B11054172 5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole](/img/no-structure.png)
5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with iodopropyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole typically involves the iodination of a suitable precursor. One common method is the reaction of 4,7-dimethoxy-1,3-benzodioxole with 1,3-diiodopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodopropyl group can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding propyl derivative.
Wissenschaftliche Forschungsanwendungen
5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functionalized materials for various applications
Wirkmechanismus
The mechanism of action of 5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The iodopropyl group can facilitate binding to specific sites, while the methoxy groups may influence the compound’s overall pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Iodopropyl)trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- (3-Chloropropyl)trimethoxysilane .
Uniqueness
5-(3-Iodopropyl)-4,7-dimethoxy-1,3-benzodioxole is unique due to the presence of both iodopropyl and methoxy groups on the benzodioxole ring.
Eigenschaften
Molekularformel |
C12H15IO4 |
---|---|
Molekulargewicht |
350.15 g/mol |
IUPAC-Name |
5-(3-iodopropyl)-4,7-dimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C12H15IO4/c1-14-9-6-8(4-3-5-13)10(15-2)12-11(9)16-7-17-12/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
RBZUFWFPAQNBQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C(=C1)CCCI)OC)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.